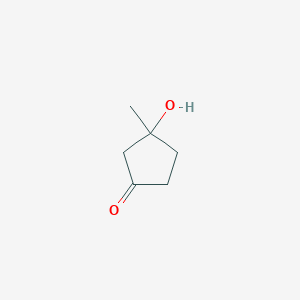
3-Hydroxy-3-methylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methyl-cyclopentanone is an organic compound that belongs to the class of cyclopentanones It features a five-membered ring with a hydroxyl group and a methyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-3-methyl-cyclopentanone can be synthesized through several methods. One common approach involves the cyclization of 3-methyl-1,5-pentanediol under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 3-hydroxy-3-methyl-cyclopentanone often involves the catalytic hydrogenation of 3-methyl-2-cyclopentenone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions to achieve the desired product with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3-methyl-cyclopentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methyl-3-cyclopentanone or 3-methyl-cyclopentanone carboxylic acid.
Reduction: 3-Hydroxy-3-methyl-cyclopentanol.
Substitution: Various halogenated or alkylated derivatives of 3-hydroxy-3-methyl-cyclopentanone.
Applications De Recherche Scientifique
3-Hydroxy-3-methyl-cyclopentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving cyclopentanones.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mécanisme D'action
The mechanism of action of 3-hydroxy-3-methyl-cyclopentanone involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons. In reduction reactions, the carbonyl group is reduced to an alcohol by the addition of hydrogen atoms. These transformations are facilitated by specific enzymes or catalysts that lower the activation energy of the reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
3-Methyl-cyclopentanone: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Hydroxy-cyclopentanone: Similar structure but lacks the methyl group, influencing its chemical properties and uses.
Uniqueness
3-Hydroxy-3-methyl-cyclopentanone is unique due to the presence of both a hydroxyl group and a methyl group on the same carbon atom. This structural feature imparts distinct chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
IUPAC Name |
3-hydroxy-3-methylcyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-6(8)3-2-5(7)4-6/h8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSGPBPXZYVRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
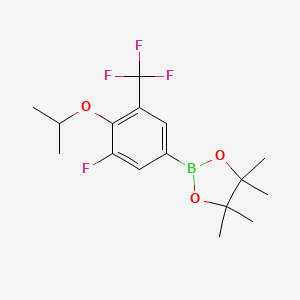
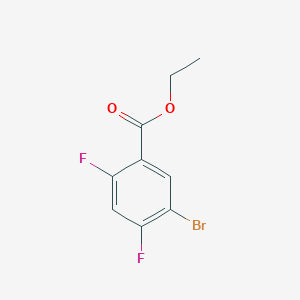
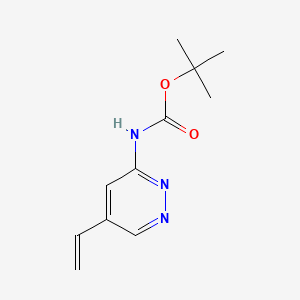
![2-[1-(Trideuteriomethyl)piperidin-4-ylidene]-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B14020570.png)
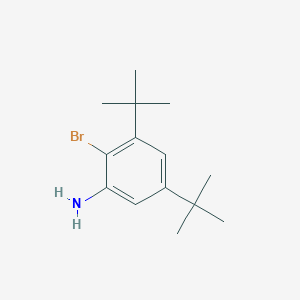
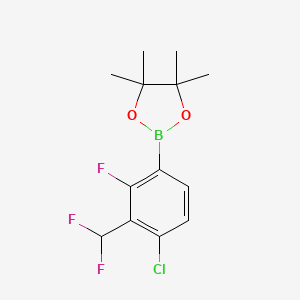
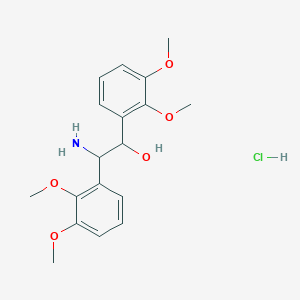
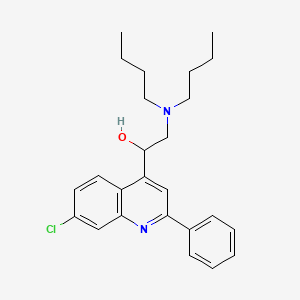
![N-(5-Diethylaminopentan-2-YL)-N-[4-[[4-(5-diethylaminopentan-2-YL-hexadecanoyl-amino)phenyl]carbamoylamino]phenyl]hexadecanamide](/img/structure/B14020606.png)

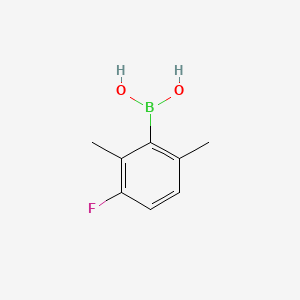

![2'-Chloro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020622.png)
![5-Bromo-2-(3-fluorophenyl)-[3,4'-bipyridin]-6-amine](/img/structure/B14020624.png)
